1-Azido-1-deoxy-beta-D-lactopyranoside
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Overview
Description
1-Azido-1-deoxy-beta-D-lactopyranoside: is a chemical compound with the molecular formula C12H21N3O10 and a molecular weight of 367.31 g/mol . It is a derivative of lactose, where the hydroxyl group at the anomeric carbon is replaced by an azido group. This compound is commonly used in various scientific research applications, particularly in the field of glycoscience and click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-1-deoxy-beta-D-lactopyranoside can be synthesized through a multi-step process. The synthesis typically starts with lactose, which undergoes a series of chemical reactions to introduce the azido group at the anomeric position. One common method involves the conversion of lactose to its corresponding lactosyl bromide, followed by nucleophilic substitution with sodium azide to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-1-deoxy-beta-D-lactopyranoside undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles.
Common Reagents and Conditions:
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typical reagents for the reduction of the azido group.
Major Products:
Click Chemistry: The major product is a 1,2,3-triazole derivative.
Reduction: The major product is the corresponding amine.
Scientific Research Applications
1-Azido-1-deoxy-beta-D-lactopyranoside has several scientific research applications, including:
Glycoscience: It is used as a building block for the synthesis of glycoconjugates and glycomimetics.
Click Chemistry: The azido group makes it a valuable reagent in click chemistry for the synthesis of triazole-linked compounds.
Bioconjugation: It is used in bioconjugation reactions to label biomolecules with fluorescent tags or other probes.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Azido-1-deoxy-beta-D-lactopyranoside primarily involves its azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings through a cycloaddition reaction . This reaction is highly specific and efficient, making it useful for bioconjugation and labeling applications . The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being labeled or modified .
Comparison with Similar Compounds
Comparison: 1-Azido-1-deoxy-beta-D-lactopyranoside is unique due to its lactose-derived structure, which contains both glucose and galactose units. This dual sugar composition can provide distinct properties and reactivity compared to other azido sugars like 1-Azido-1-deoxy-beta-D-glucopyranoside and 1-Azido-1-deoxy-beta-D-galactopyranoside, which are derived from glucose and galactose, respectively .
Properties
IUPAC Name |
2-[6-azido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O10/c13-15-14-11-8(21)7(20)10(4(2-17)23-11)25-12-9(22)6(19)5(18)3(1-16)24-12/h3-12,16-22H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOYNMRZUBUGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N=[N+]=[N-])CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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